![molecular formula C18H11N3OS B2925306 2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile CAS No. 866144-49-2](/img/structure/B2925306.png)

2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

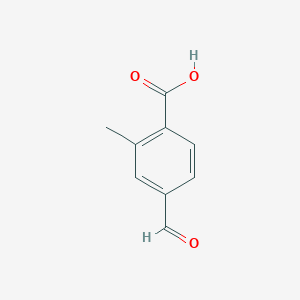

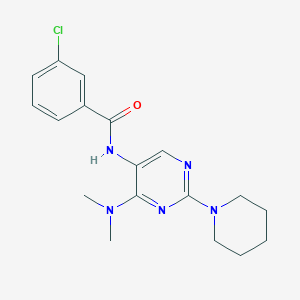

The compound “2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile” is a complex organic molecule. It contains a naphthofuran ring, which is a bicyclic heterocyclic structure that results from the fusion of a twelve-membered naphthalene ring to a five-membered furan ring . This class of heterocycles exhibits a wide spectrum of significant biological activity, including antibacterial, antimicrobial, anthelmintic, analgesic, and oestrogenic properties .

Synthesis Analysis

A simple and efficient method for the synthesis of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives via a one-pot three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N) has been reported . This protocol avoids the use of expensive catalysts, chromatographic separation, and provides a wide range of novel naphtho[2,1-b]furans in excellent yields .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 350.4 . The IUPAC name is methyl [(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate . The InChI code is 1S/C19H14N2O3S/c1-23-18(22)11-25-19-20-9-8-15(21-19)17-10-14-13-5-3-2-4-12(13)6-7-16(14)24-17/h2-10H,11H2,1H3 .Chemical Reactions Analysis

The synthesis of this compound involves a one-pot, three-component reaction between Meldrum’s acid, arylglyoxals, and β-naphthol . The reaction conditions are mild, and the protocol avoids the use of expensive catalysts and chromatographic separation .It has a molecular weight of 350.4 . The InChI code is 1S/C19H14N2O3S/c1-23-18(22)11-25-19-20-9-8-15(21-19)17-10-14-13-5-3-2-4-12(13)6-7-16(14)24-17/h2-10H,11H2,1H3 .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

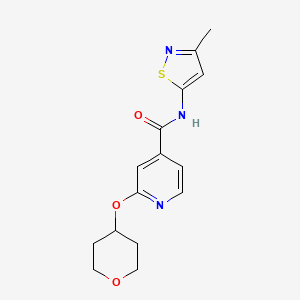

Similar compounds based on the naphtho[2,1-b]furan core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B plays a crucial role in insulin signaling and is a potential therapeutic target for the treatment of diabetes mellitus .

Mode of Action

Compounds with similar structures have been shown to inhibit ptp1b, which could potentially enhance insulin signaling

Biochemical Pathways

If this compound acts as a ptp1b inhibitor, it could potentially affect the insulin signaling pathway . Inhibition of PTP1B can enhance insulin sensitivity, thereby improving glucose homeostasis .

Pharmacokinetics

One study suggests that a similar compound displays good metabolic stability and low inhibition of cyp450 enzymes , which are crucial for drug metabolism and bioavailability.

Result of Action

If this compound acts as a ptp1b inhibitor, it could potentially enhance insulin sensitivity, thereby improving glucose homeostasis .

Action Environment

One study suggests that a similar compound exhibits photochromic properties when exposed to uv or sunlight at room temperature , indicating that light exposure could potentially influence its action.

Eigenschaften

IUPAC Name |

2-(4-benzo[e][1]benzofuran-2-ylpyrimidin-2-yl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3OS/c19-8-10-23-18-20-9-7-15(21-18)17-11-14-13-4-2-1-3-12(13)5-6-16(14)22-17/h1-7,9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIZTIDLRSDNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2925223.png)

![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)

![N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2925228.png)

![5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2925232.png)

![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2925237.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2925238.png)

![ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2925239.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[ethyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2925240.png)